molecular formula C12H17NO2 · HCl B555167 L-Valine benzyl ester hydrochloride CAS No. 2462-34-2

L-Valine benzyl ester hydrochloride

Cat. No.: B555167
CAS No.: 2462-34-2
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-MERQFXBCSA-N
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Description

L-Valine benzyl ester hydrochloride is a derivative of the amino acid L-valine. It is commonly used as an intermediate in the synthesis of peptides and other complex organic compounds. The compound has the molecular formula C12H17NO2·HCl and a molecular weight of 243.73 g/mol . It appears as a white crystalline solid and is soluble in water, chloroform, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Valine benzyl ester hydrochloride can be synthesized through the esterification of L-valine with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt. One common method involves the use of L-valine methyl ester hydrochloride, benzaldehyde, and tert-butyl hydroperoxide in the presence of copper(I) iodide and silver iodate as catalysts . The reaction is carried out in acetonitrile at 40°C for several hours, followed by neutralization with hydrochloric acid and extraction with ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The esterification process is typically followed by crystallization and purification steps to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: L-Valine benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Valine benzyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-valine benzyl ester hydrochloride involves its role as an intermediate in biochemical reactions. It participates in esterification and hydrolysis reactions, facilitating the formation and breakdown of ester bonds. The compound interacts with enzymes and other proteins, influencing their activity and stability. The molecular targets include esterases and proteases, which catalyze the hydrolysis of ester bonds .

Comparison with Similar Compounds

L-Valine benzyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt form. Similar compounds include:

These compounds share similar applications but differ in their ester groups, which influence their chemical reactivity and physical properties.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469272
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-34-2
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine benzyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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